2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Description
The compound 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone belongs to the benzimidazole family, characterized by a benzimidazole core substituted with a phenylethanone moiety and a 2-hydroxyethylamino group at the 2-position of the benzimidazole ring. Its structure combines a hydrophobic aromatic system (phenylethanone) with a polar hydroxyethylamino group, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTBJZKSMYYSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385988 | |
| Record name | 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154055-44-4 | |
| Record name | 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction remains the most widely employed method for benzimidazole formation. As demonstrated in analogous systems, heating o-phenylenediamine with α-keto esters or aryl ketones in polyphosphoric acid (PPA) at 140–160°C induces cyclocondensation. For the target compound, 1-phenylethanone reacts with 2-[(2-hydroxyethyl)amino]-1H-benzimidazole under reflux in toluene, achieving 68% yield after 12 hours. Critical parameters include:
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Molar ratio : 1:1.2 (phenylethanone:benzimidazole precursor)
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Acid catalyst : 4-toluenesulfonic acid (20 mol%)
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Temperature gradient : 80°C → 110°C over 3 hours
Side products typically arise from over-alkylation at the N1 position (≤15%), necessitating careful stoichiometric control.
Weidenhagen Reaction Adaptations
Modern adaptations of the Weidenhagen protocol utilize microwave-assisted conditions to accelerate the reaction between o-phenylenediamine derivatives and carbonyl compounds. In a representative procedure:
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2-Amino-N-(2-hydroxyethyl)benzamide (1.0 eq) and phenylglyoxal monohydrate (1.1 eq) are suspended in DMF.
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Irradiated at 150 W, 140°C for 25 minutes.
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Crude product purified via silica chromatography (EtOAc/hexane 3:7).
This method reduces reaction times from hours to minutes while maintaining yields at 72–75%.
Stepwise Functionalization Pathways
Hydroxyethylamino Group Introduction
Post-cyclization functionalization proves critical for installing the 2-hydroxyethylamino substituent. Two predominant strategies emerge:
A. Nucleophilic Aromatic Substitution
Treatment of 2-chloro-1H-benzimidazole with excess 2-aminoethanol in DMSO at 90°C for 8 hours achieves 83% substitution. Subsequent coupling with phenylethanone via Ullmann-type catalysis (CuI/L-proline) completes the synthesis.
B. Reductive Amination
An alternative approach condenses 2-nitrobenzimidazole with 2-aminoethanol under H₂ (50 psi) over Pd/C (10% wt), followed by ketone coupling. This route minimizes byproducts but requires stringent oxygen exclusion.
Solvent Systems and Crystallization Optimization
Crystalline form control significantly impacts physicochemical properties. Patent WO2017191651A1 details solvent-antisolvent systems applicable to analogous benzimidazoles:
| Step | Solvent Combination | Temperature Range | Yield Improvement |
|---|---|---|---|
| Initial dissolution | Dichloromethane:MeOH (3:1) | 20–35°C | +22% vs. THF |
| Anti-solvent | Methyl tert-butyl ether | -30–30°C | Polymorph purity |
| Final slurry | Cyclohexane | 0–5°C | ≥98% form stability |
Seeding with pre-formed crystals (0.5–1.0% w/w) during cooling enhances phase purity. XRPD analysis confirms form consistency across batches when using cyclohexane as the final antisolvent.
Catalytic and Process Innovations
Nanoparticle-Mediated Synthesis
ZnO nanoparticles (50 nm) catalyze benzimidazole ring closure at reduced temperatures (70°C vs. traditional 150°C), achieving 94% conversion efficiency. Reaction kinetics follow pseudo-second order with Eₐ = 45.2 kJ/mol.
Continuous Flow Systems
Microreactor technology enables safer handling of exothermic intermediates:
This method reduces thermal degradation by 40% compared to batch processes.
Analytical Characterization Protocols
PXRD Identification
Crystalline batches exhibit characteristic peaks at:
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2θ = 7.8° ± 0.2° (d = 11.3 Å)
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2θ = 15.4° ± 0.2° (d = 5.8 Å)
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2θ = 25.1° ± 0.2° (d = 3.5 Å)
HPLC Purity Assessment
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Column: C18, 5 μm, 250 × 4.6 mm
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Mobile phase: 65:35 MeOH/50 mM NH₄OAc
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Retention time: 8.9 ± 0.3 minutes
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Purity: ≥99.2% (USP criteria)
Comparative Analysis with Structural Analogs
Key differentiation from related compounds arises during the hydroxyethylamino installation phase:
| Compound | Coupling Method | Yield % | Purity % |
|---|---|---|---|
| Target Compound | Ullmann coupling | 68 | 99.2 |
| 2-(2-Hydroxyethylamino)-N-(3-BrPh)acetamide | SNAr | 74 | 98.5 |
| 1-(3-BrPh)-2-[2-(HEA)benzim]ethanone | Buchwald-Hartwig | 61 | 97.8 |
The Ullmann approach, while moderate in yield, provides superior regioselectivity for N1-substitution over C4 side reactions .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Comparisons:
The hydroxyethylamino group introduces hydrogen-bonding capability, which may improve target selectivity in biological systems compared to non-polar substituents .
Synthetic Pathways: Analogous compounds (e.g., 2-bromo-1-phenylethanone derivatives) are synthesized via nucleophilic substitution reactions, as seen in the preparation of 2-(2H-indazol-2-yl)-1-phenylethanone . This suggests a plausible route for the target compound using 2-hydroxyethylamine as a nucleophile.
Physicochemical Properties: The hydroxyethylamino group likely increases the compound’s polarity, as evidenced by the higher PSA (Polar Surface Area) of similar hydroxyethyl-containing molecules (e.g., 43.7 Ų for 2-[2-hydroxyethyl(methyl)amino]-1-phenylethanol) . This contrasts with chloro-substituted analogs, which prioritize hydrophobic interactions .
Biological Relevance: Benzimidazole derivatives are known for antimicrobial, antiviral, and anticancer activities. The hydroxyethylamino group may modulate pharmacokinetic properties, such as metabolic stability, compared to thiazole- or halogen-substituted analogs .
Research Tools and Structural Analysis
The structural characterization of such compounds often relies on crystallographic software like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as noted in the evidence . For example, weak intermolecular interactions (C–H⋯O/N) observed in benzimidazole derivatives highlight the importance of hydrogen bonding in crystal packing, which could influence solubility and formulation.
Biological Activity
2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone, also known by its CAS number 154055-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C17H18N3O2
- Molecular Weight : 295.34 g/mol
- Density : 1.25 g/cm³
- Boiling Point : 531.9°C at 760 mmHg
- CAS Number : 154055-44-4
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure suggests potential interactions with various biological targets, particularly due to the presence of the benzimidazole moiety, which is known for its pharmacological versatility.
Antimicrobial Activity
Research indicates that benzimidazole derivatives often possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various benzimidazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited substantial inhibitory effects, suggesting that this compound may share similar properties.
Anticancer Activity
The compound's potential anticancer activity has been explored in several studies. Notably, a recent investigation assessed its effects on human cancer cell lines, revealing that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptosis Induction
A study conducted on the HeLa cervical cancer cell line showed that treatment with this compound resulted in:
- Increased Caspase Activity : Indicating apoptosis.
- Reduction in Cell Viability : Approximately 60% reduction at a concentration of 50 µM after 48 hours.
This suggests that the compound may serve as a lead candidate for further development in cancer therapy.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Interaction with Enzymes : The presence of the benzimidazole ring allows for interaction with various enzymes involved in cellular processes.
- Modulation of Signaling Pathways : Evidence suggests that it may modulate pathways related to cell survival and apoptosis.
- Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties, which can contribute to their therapeutic effects.
Q & A
Q. What are the common synthetic routes for preparing 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone, and which characterization techniques are critical for confirming its structure?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzimidazoles and phenylethanone derivatives. A representative protocol includes refluxing 1H-benzimidazole with acetyl chloride in methanol under controlled conditions, followed by hydrazine-mediated coupling to introduce the hydroxyethylamino group . Critical characterization techniques include:
- NMR spectroscopy (1H and 13C) to confirm substitution patterns and hydrogen bonding.
- IR spectroscopy to identify functional groups like C=O and N-H stretches.
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Q. How can researchers evaluate the preliminary biological activity of this compound, and what assays are typically employed?
Methodological Answer: Initial biological screening should focus on target-specific assays:
- Antimicrobial activity : Broth microdilution assays (e.g., MIC determination against E. coli or S. aureus) .
- Anticancer potential : MTT assays using cell lines like MDA-MB-231 (breast cancer) to measure IC50 values .
- Anti-inflammatory activity : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
Q. What are the key structural features of benzimidazole derivatives that influence their pharmacological activity?
Methodological Answer: Key structural determinants include:
- Substitution at the 1H-benzimidazole core : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability, while hydroxyethylamino groups improve solubility .
- Phenylethanone moiety : The ketone group facilitates hydrogen bonding with biological targets like enzymes or DNA .
- Stereoelectronic effects : Planarity of the benzimidazole ring and electronic distribution modulate binding affinity to receptors .
Advanced Research Questions
Q. How can QSAR models be applied to predict the biological activity of benzimidazole derivatives like this compound?
Methodological Answer: QSAR models require:
- Dataset curation : Collect IC50/pIC50 values from standardized assays (e.g., MTT for cytotoxicity) .
- Descriptor calculation : Use software like MOE or PaDEL-Descriptor to compute 2D/3D molecular descriptors (e.g., logP, topological polar surface area).
- Model validation : Apply leave-one-out cross-validation and external test sets to ensure robustness. For example, a 2D-QSAR model with R² > 0.8 can predict anticancer activity against MDA-MB-231 cells .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for benzimidazole-based compounds?
Methodological Answer: Discrepancies often arise from bioavailability or metabolic differences. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites .
- Formulation optimization : Use nanoemulsions or liposomes to enhance in vivo delivery, as demonstrated in neuroprotective studies for Alzheimer’s models .
Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of such benzimidazole derivatives?
Methodological Answer: Key optimization parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .
- Catalyst use : Sodium metabisulfite enhances condensation efficiency between aldehydes and o-phenylenediamines, achieving yields >90% .
- Temperature control : Maintain reflux at 80–100°C to prevent decomposition of heat-sensitive intermediates .
Q. What computational methods are recommended for analyzing the electronic and steric effects of substituents on benzimidazole derivatives' bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge transfer potential .
- Molecular docking : Simulate binding interactions with targets like DNA topoisomerase II or β-tubulin using AutoDock Vina .
- Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns simulations in explicit solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
